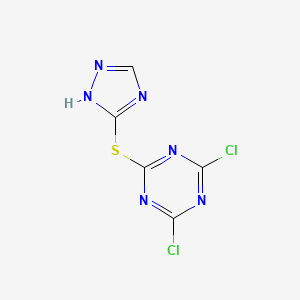
2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine is a heterocyclic compound that features both triazole and triazine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry and agrochemicals.
準備方法
The synthesis of 2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 1H-1,2,4-triazole-5-thiol with 2,4,6-trichloro-1,3,5-triazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of chlorine atoms by the triazole-thiol group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine undergoes various types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The triazole-thiol group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can convert it back to the thiol form.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of substituted triazines and triazoles.
科学的研究の応用
2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.
Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens or cancer cells . The triazole and triazine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions, disrupting their normal function and leading to cell death or growth inhibition .
類似化合物との比較
Similar compounds to 2-((1H-1,2,4-Triazol-5-yl)thio)-4,6-dichloro-1,3,5-triazine include other triazole and triazine derivatives such as:
1,2,4-Triazole: Known for its antifungal and antibacterial properties.
1,3,5-Triazine: Used in the synthesis of herbicides and other agrochemicals.
Fluconazole: A well-known antifungal agent that contains a triazole ring.
特性
分子式 |
C5H2Cl2N6S |
|---|---|
分子量 |
249.08 g/mol |
IUPAC名 |
2,4-dichloro-6-(1H-1,2,4-triazol-5-ylsulfanyl)-1,3,5-triazine |
InChI |
InChI=1S/C5H2Cl2N6S/c6-2-10-3(7)12-5(11-2)14-4-8-1-9-13-4/h1H,(H,8,9,13) |
InChIキー |
WXRBYHHQFRFNCU-UHFFFAOYSA-N |
正規SMILES |
C1=NNC(=N1)SC2=NC(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile](/img/structure/B15249299.png)
![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)
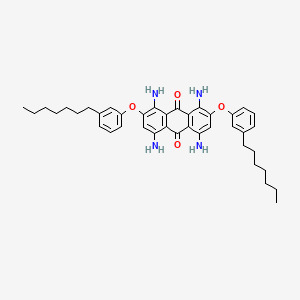
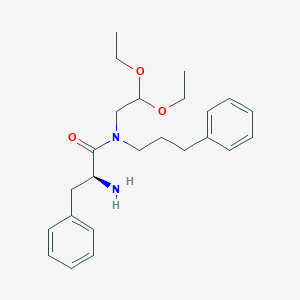
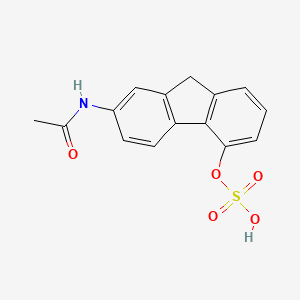
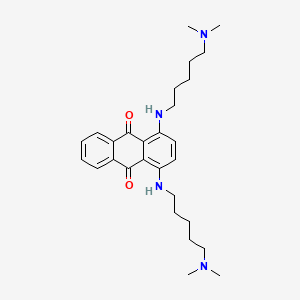
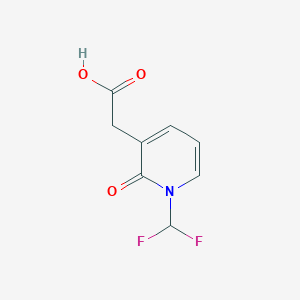
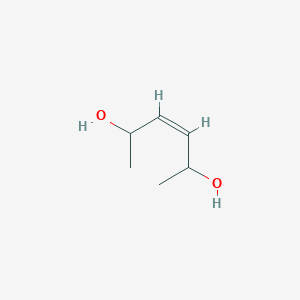
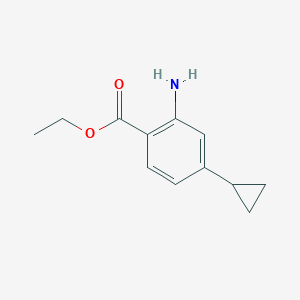

![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)

